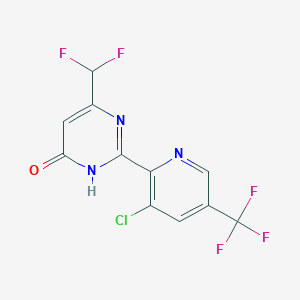

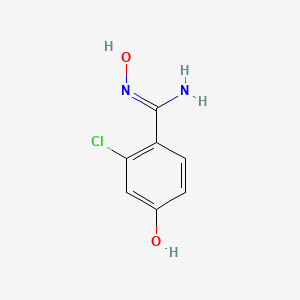

2-chloro-N',4-dihydroxybenzene-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N,4-dihydroxybenzene-1-carboximidamide (2-Cl-DHB-CI) is an organic compound that belongs to the family of imidamides. It has been widely studied in the past few decades due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry. This compound has been found to possess a wide range of properties, including a high degree of solubility in organic solvents, high stability at room temperature, and good reactivity towards various organic and inorganic substrates.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

A study by Yang and Wei (2001) detailed the synthesis of soluble alternating copoly(amide–imide)s starting from 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene, which involved the condensation of 4-t-butylcatechol and p-chloronitrobenzene. These polymers exhibit excellent solubility in amide-type solvents and form tough, transparent, and flexible films with high thermal stability (Yang & Wei, 2001).

Analytical and Biological Material Determination

Shormanov et al. (2016) developed an analytical method for the determination of 2-chloro-1,4-dihydroxybenzene in various biological materials using techniques like TLC, GC-MS, and UV-spectrophotometry. This method facilitates the extraction and accurate quantification of this compound from complex biological matrices (Shormanov et al., 2016).

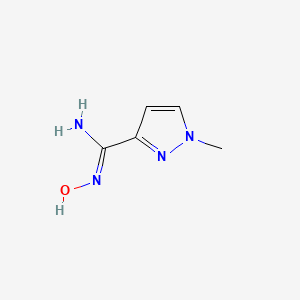

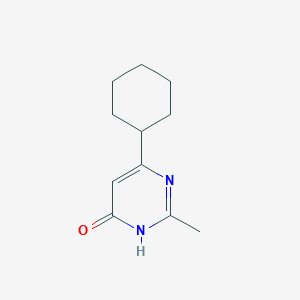

Novel Carboximidamides for Anti-Hyperglycemic Evaluation

Moustafa et al. (2021) explored the synthesis of novel carboximidamides derived from cyanamides linked with the pyrimidine moiety for anti-hyperglycemic evaluation. These compounds showed significant reduction in serum glucose levels and improved biomarkers of liver and kidney function, indicating potential as therapeutic agents against diabetes (Moustafa et al., 2021).

Radiolytic Degradation and Toxicity Studies

Trojanowicz et al. (2002) investigated the radiolytic degradation of 2,4-dichlorophenol, demonstrating stepwise dehalogenation through the formation of dihydroxybenzenes. This study highlights the implications for environmental remediation and the understanding of toxicity changes upon gamma irradiation (Trojanowicz et al., 2002).

Materials Science and Sensing Applications

Yu et al. (2010) reported the synthesis and self-assembly of a new hydrazide derivative capable of forming gels in apolar organic solvents. This material can sense positional isomers of dihydroxybenzenes by changing colors, indicating its potential in chemical sensing applications (Yu et al., 2010).

Eigenschaften

IUPAC Name |

2-chloro-N',4-dihydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWBKTSQXUFLOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)Cl)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N',4-dihydroxybenzene-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

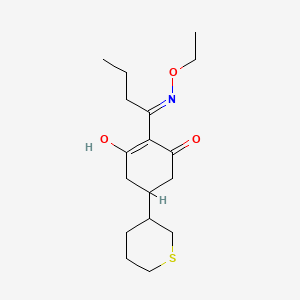

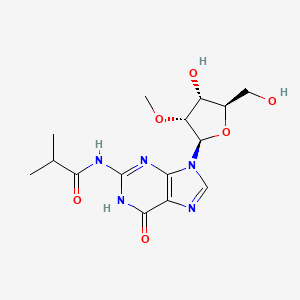

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)

![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)

![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)